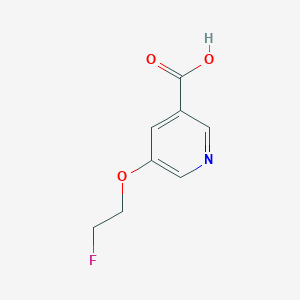
2-Amino-5-cyclobutoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-cyclobutoxybenzamide is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a cyclobutoxy group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclobutoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and cyclobutanol.
Nitration and Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclobutylation: The amino group is then reacted with cyclobutanol in the presence of a suitable catalyst to introduce the cyclobutoxy group at the fifth position.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction with benzoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-cyclobutoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Substituted benzamides and related compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-cyclobutoxybenzamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-cyclobutoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzamide: Lacks the cyclobutoxy group, making it less sterically hindered and potentially less selective in its interactions.
2-Amino-5-bromobenzamide: Contains a bromine atom instead of a cyclobutoxy group, leading to different reactivity and biological activity.
2-Amino-5-methoxybenzamide: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness: 2-Amino-5-cyclobutoxybenzamide is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can enhance its selectivity and potency in various applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-amino-5-cyclobutyloxybenzamide |
InChI |
InChI=1S/C11H14N2O2/c12-10-5-4-8(6-9(10)11(13)14)15-7-2-1-3-7/h4-7H,1-3,12H2,(H2,13,14) |
InChI-Schlüssel |
OZOPOQITJPBRLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC(=C(C=C2)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)

![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)
![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)
![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)



